(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(15(19)20)6-7-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDRDSTVBFGULJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737282 | |
| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245014-05-4 | |
| Record name | [4-(Benzyloxy)-3-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
An In-depth Technical Guide on (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
This technical guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental protocols for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties
This compound is a substituted arylboronic acid. The presence of the trifluoromethyl group can enhance lipophilicity and bioactivity, making it a valuable building block in medicinal chemistry.[1] Its boronic acid functional group is key for its participation in cross-coupling reactions.[2]
Table 1: Summary of Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1245014-05-4 | [2] |
| Molecular Formula | C₁₄H₁₂BF₃O₃ | [2][3] |
| Molecular Weight | 296.05 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C |[2] |
Applications in Organic Synthesis
This compound is primarily used as a reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction is a fundamental method for forming carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[1] The benzyloxy and trifluoromethyl substituents allow for the creation of molecules with enhanced stability, reactivity, and biological activity.[1][2]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4] The crude product is then typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure coupled product.[4]
Characterization: The final product is typically characterized using spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecule.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[7]
Safety and Handling
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[10]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] In case of dust formation, use a dust respirator.[9]
-
Engineering Controls: Use only in a well-ventilated area or under a fume hood.[8][10] Facilities should be equipped with an eyewash fountain.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10] Avoid breathing dust.[10] Keep away from sources of ignition.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][9]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[3][8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for using this compound in a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
An In-depth Technical Guide on (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a valuable reagent in organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications. This technical guide provides a comprehensive overview of its physicochemical properties, and while its specific crystal structure is not publicly available, we present a detailed analysis of the structural characteristics of closely related phenylboronic acid analogs. Furthermore, this document outlines a general experimental protocol for its synthesis and its application in Suzuki-Miyaura cross-coupling reactions. The roles of the benzyloxy and trifluoromethyl moieties in enhancing the pharmacological profiles of drug candidates are also discussed, highlighting the compound's significance in medicinal chemistry.
Introduction
Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The title compound, this compound, is a trifunctional molecule featuring a boronic acid group for coupling, a lipophilic benzyloxy group, and an electron-withdrawing trifluoromethyl group. These substituents impart unique electronic and steric properties, making it an attractive building block in the synthesis of novel therapeutic agents and functional materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties can be derived from available information and comparison with analogous structures.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BF₃O₃ | [3] |
| Molecular Weight | 296.05 g/mol | [3] |
| CAS Number | 1245014-05-4 | [3] |
| Appearance | White to off-white solid (presumed) | |
| Storage Temperature | 2-8°C | [3] |
Crystal Structure Analysis
As of the date of this publication, the single-crystal X-ray structure of this compound has not been deposited in publicly accessible crystallographic databases. However, the analysis of structurally similar phenylboronic acid derivatives provides valuable insights into the likely solid-state conformation and packing of the title compound.
In the solid state, phenylboronic acids typically form hydrogen-bonded dimers through their B(OH)₂ groups.[4] These dimers can further assemble into extended networks. The orientation of the boronic acid group relative to the phenyl ring is influenced by steric and electronic effects of the substituents.
Below is a summary of crystallographic data for representative substituted phenylboronic acids:
| Compound | Crystal System | Space Group | Key H-Bonding Interactions | Reference |
| Phenylboronic acid | Orthorhombic | Iba2 | Dimeric association of B(OH)₂ groups. | [5] |
| 4-(Methoxycarbonyl)phenylboronic acid | Monoclinic | P2₁/c | Inversion dimers linked by O-H···O hydrogen bonds, forming undulating sheets. | [6] |
| (3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | N/A | N/A | DFT optimized structure consistent with X-ray single crystal structure. | [7] |
| 1,4-Phenylenediboronic acid | Triclinic | P-1 | Centrosymmetric cyclic dimers leading to linear chains, which form sheets via further H-bonding. | [4] |
Based on these analogs, it is highly probable that this compound also crystallizes with dimeric structures formed through hydrogen bonding between the boronic acid moieties. The bulky benzyloxy and trifluoromethyl groups would likely influence the overall crystal packing.
Experimental Protocols
General Synthesis of Substituted Phenylboronic Acids
The synthesis of arylboronic acids can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.
A representative, general procedure is as follows:
-
Lithiation: Dissolve the corresponding aryl bromide (e.g., 4-benzyloxy-3-trifluoromethyl-1-bromobenzene) in an anhydrous, aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C.
-
Add a solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for a specified time to allow for lithium-halogen exchange.
-
Borylation: To this solution, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, maintaining the low temperature.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid (e.g., 1 M HCl).
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[3]
A general protocol for a Suzuki-Miyaura coupling is as follows:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[8][9]
Role in Drug Development and Medicinal Chemistry
The structural motifs present in this compound are of significant interest in drug design.
-
Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and increasing the drug's half-life.[1]
-
Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, enhancing its absorption and distribution.[2]
-
Improved Binding Affinity: The electronic effects of the -CF₃ group can modulate the pKa of nearby functional groups and lead to stronger interactions with biological targets.[10]
-
-
Benzyloxy Group: The benzyloxy moiety is a large, lipophilic group that can:
-
Increase Potency: By occupying hydrophobic pockets in target proteins, it can enhance binding affinity.
-
Serve as a Protective Group: The benzyl group can be used as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization or to act as a hydrogen bond donor.
-
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the application of this compound.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Caption: Functional group contributions to drug-like properties.
Conclusion
This compound stands out as a highly functionalized and versatile building block for organic synthesis. While its specific crystal structure remains to be elucidated, the well-understood chemistry of phenylboronic acids and the predictable influence of its substituents provide a solid foundation for its application. The presence of the trifluoromethyl and benzyloxy groups offers significant advantages in the design of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in research and development settings.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
An In-Depth Technical Guide to the Reactivity Profile of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifluoromethyl and benzyloxy substituents contribute to its enhanced reactivity and stability, making it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its reactivity profile, with a focus on its application in palladium-catalyzed cross-coupling reactions, which are instrumental in the fields of pharmaceutical development, agrochemicals, and materials science.
Compound Properties:
| Property | Value |
| CAS Number | 1245014-05-4 |
| Molecular Formula | C₁₄H₁₂BF₃O₃ |
| Molecular Weight | 296.05 g/mol |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions |
| Storage Conditions | 2-8°C |
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, the boronic acid acts as the organoboron nucleophile that couples with an organic halide or triflate electrophile.
The trifluoromethyl group on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its utility in the synthesis of pharmacologically active compounds. This group is known to increase lipophilicity and metabolic stability, which are desirable characteristics in drug design.
General Reaction Scheme:
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Quantitative Data
While specific, published quantitative data for a wide range of reactions involving this compound remains limited in readily accessible literature, a general protocol for a Suzuki-Miyaura coupling reaction can be outlined based on established methodologies for structurally similar boronic acids. The following represents a typical experimental setup. Researchers should note that optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve optimal yields for specific substrates.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system. Common choices include toluene, dioxane, or a mixture of an organic solvent with water (e.g., toluene/water, dioxane/water).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress by a suitable analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or an aqueous solution to remove the inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, typically flash column chromatography.
Illustrative Reaction Workflow:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
Reactivity Considerations and Substituent Effects
The reactivity of this compound is influenced by its substituents:
-
Boronic Acid Group (-B(OH)₂): This is the key functional group that participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ group can influence the electronic density of the phenyl ring, which can affect the rate of transmetalation. In the context of medicinal chemistry, this group is often incorporated to enhance the lipophilicity and metabolic stability of a drug candidate.[1]
-
Benzyloxy Group (-OCH₂Ph): This electron-donating group can also modulate the electronic properties of the arylboronic acid. Furthermore, it serves as a protecting group for the phenolic hydroxyl group, which can be deprotected in a subsequent synthetic step if required.
The interplay of these electronic effects can impact the overall efficiency and outcome of the cross-coupling reaction.
Signaling Pathways and Biological Applications
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in specific signaling pathways or possesses direct biological activity. Its primary role is that of a synthetic intermediate used in the construction of more complex molecules that may be designed to interact with biological targets. The structural motif it provides can be found in molecules developed as inhibitors for various enzymes or as ligands for receptors in drug discovery programs.
Logical Relationship in Drug Discovery:
Caption: Role of the boronic acid as a building block in drug discovery.
Conclusion
This compound is a highly valuable and specialized reagent in organic synthesis. Its reactivity is centered around its utility in Suzuki-Miyaura cross-coupling reactions, providing a pathway to complex biaryl structures. The presence of both electron-withdrawing (-CF₃) and electron-donating/protecting (-OCH₂Ph) groups makes it a versatile tool for constructing molecules with potential applications in medicinal chemistry and materials science. While specific quantitative data for its reactions are not broadly cataloged, the general protocols and understanding of Suzuki-Miyaura reactions provide a solid foundation for its successful application in research and development.
References
Commercial Availability and Synthetic Utility of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a specialized organic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifluoromethyl and benzyloxy substituents offer unique electronic and steric properties that can enhance the biological activity and pharmacokinetic profiles of target molecules. This technical guide provides an in-depth overview of the commercial availability of this reagent and its primary application in organic synthesis, specifically the Suzuki-Miyaura cross-coupling reaction.
Commercial Availability
This compound is available from several chemical suppliers. The following table summarizes the available quantitative data from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| MySkinRecipes | 1245014-05-4 | C₁₄H₁₂BF₃O₃ | 296.05 | 95% | 250mg, 1g |
| ChemTik | 1007170-59-3 | C₁₄H₁₂BF₃O₃ | 296.049 | Not Specified | Not Specified |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₂BF₃O₃ |
| Molecular Weight | 296.05 g/mol |
| Storage Conditions | 2-8°C |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The trifluoromethyl group on the phenyl ring can impart desirable properties such as increased lipophilicity and metabolic stability to the resulting biaryl products, which is particularly advantageous in drug design.
Generic Experimental Protocol for Suzuki-Miyaura Cross-Coupling
While a specific, detailed experimental protocol for the use of this compound was not found in the surveyed literature, a general procedure for a Suzuki-Miyaura reaction involving a similar aryl boronic acid is provided below. Researchers should optimize these conditions for their specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Dioxane, Toluene, DMF, with water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Signaling Pathways and Biological Applications
A comprehensive search of the scientific literature did not reveal any specific biological signaling pathways that directly involve this compound. Its role is primarily as a building block in the synthesis of larger, more complex molecules that may have biological activity. The benzyloxyphenyl and trifluoromethylphenyl motifs are present in compounds that have been investigated as inhibitors of signaling pathways, such as the STAT3 signaling pathway. However, no direct link or experimental data for the title compound was found.
Visualizations
Suzuki-Miyaura Reaction Workflow
The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, which is the primary application of this compound.
Technical Whitepaper: (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: A Review of Potential Mechanisms of Action in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, there is no publicly available scientific literature detailing a specific, confirmed mechanism of action for (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid in any biological system. This compound is primarily documented as a chemical intermediate used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the development of more complex molecules.[1]
This technical guide, therefore, provides an in-depth overview of the potential mechanisms of action based on the well-documented biological activities of structurally related phenylboronic acid derivatives. The information presented herein is intended to serve as a foundational resource for hypothesis generation and experimental design in the investigation of this specific molecule.
Introduction to Phenylboronic Acids in Biological Systems
Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). This functional group is a mild Lewis acid, and its unique chemical properties allow it to engage in several types of interactions with biological molecules, making it a valuable moiety in drug discovery and chemical biology.[2] The core biological activities of boronic acids stem from their ability to form reversible covalent bonds with nucleophiles, particularly the hydroxyl groups of serine residues in enzymes and the diol groups in carbohydrates.[3][4]
The subject of this paper, this compound, possesses two key substituents that are likely to modulate its biological activity:
-
Trifluoromethyl (-CF₃) group: This group is a strong electron-withdrawing moiety known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[5][6] Its presence can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
-
Benzyloxy (-OCH₂Ph) group: This bulky, lipophilic group can also influence how the molecule interacts with biological targets and its overall solubility and metabolic profile.
Potential Mechanisms of Action
Based on the activities of related compounds, the following are plausible mechanisms of action for this compound:
Enzyme Inhibition: Serine Protease and β-Lactamase Inhibition
A primary and well-established mechanism of action for many boronic acid-containing molecules is the inhibition of serine proteases.[3] These enzymes play critical roles in various physiological and pathological processes, including coagulation, digestion, and bacterial cell wall maintenance.
Boronic acids act as transition-state analogues. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. This forms a stable, reversible tetrahedral boronate adduct, effectively inactivating the enzyme.[7][8]
Given the prevalence of bacterial resistance to β-lactam antibiotics due to the expression of serine β-lactamases (such as AmpC), novel inhibitors are of great interest.[7] Phenylboronic acids have been shown to be potent inhibitors of these enzymes.[8][9]
Signaling Pathway: Serine Protease Inhibition
Caption: General mechanism of serine protease inhibition by a boronic acid.
Interaction with Carbohydrates
Boronic acids are known to form reversible covalent bonds with 1,2- and 1-3-diols, which are structural motifs found in carbohydrates (sugars).[3][10] This property has led to the development of boronic acid-based sensors for glucose monitoring in diabetes management.[11] In a cellular context, this could mean that this compound might interact with glycoproteins on the cell surface, potentially modulating cell signaling or adhesion.[12]
Antibacterial Activity via Other Targets
Some studies on fluorinated phenylboronic acids have explored their potential as antibacterial agents by targeting enzymes other than β-lactamases. For instance, docking studies have suggested that some trifluoromethoxy-phenylboronic acids could interact with the active site of E. coli leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[13][14][15] While this has not been demonstrated for the specific compound , it represents a plausible avenue of investigation.
Quantitative Data from Related Phenylboronic Acids
No quantitative data for this compound is currently available. However, to provide context, the following table summarizes inhibitory activities of other phenylboronic acids against various β-lactamases.
| Compound Class | Enzyme Target | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Phenylboronic Acids | KPC-2 (Class A β-Lactamase) | Micromolar Range | - | [8] |
| Phenylboronic Acids | GES-5 (Class A β-Lactamase) | Micromolar Range | - | [8] |
| Phenylboronic Acids | AmpC (Class C β-Lactamase) | Micromolar Range | - | [8] |
| 4-Nonylphenylboronic acid | Fatty Acid Amide Hydrolase (FAAH) | - | 0.0091 | [16] |
Experimental Protocols: A General Guideline
To elucidate the mechanism of action of this compound, a series of biochemical and cellular assays would be required. Below is a generalized protocol for a key experiment: an in vitro enzyme inhibition assay.
In Vitro Enzyme Inhibition Assay (e.g., against a β-Lactamase)
Objective: To determine if the compound inhibits the activity of a target enzyme and to quantify its potency (IC₅₀).
Materials:
-
Purified enzyme (e.g., AmpC β-lactamase).
-
Chromogenic substrate (e.g., nitrocefin).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
This compound, dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the boronic acid compound in DMSO. A typical starting concentration might be 10 mM.
-
Assay Setup:
-
In each well of a 96-well plate, add a fixed volume of assay buffer.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells).
-
Add a fixed amount of the purified enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction: Add a specific concentration of the chromogenic substrate (e.g., nitrocefin) to each well to start the enzymatic reaction. The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically (e.g., at 485 nm).[8]
-
Data Acquisition: Immediately begin reading the absorbance of the plate at regular intervals for a defined period (e.g., 10-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.
-
Normalize the velocities relative to the DMSO control (100% activity).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC₅₀ value.
-
Experimental Workflow: Screening for Enzyme Inhibition
Caption: A typical experimental workflow for determining the IC₅₀ of an inhibitor.
Conclusion and Future Directions
While this compound is currently positioned as a synthetic building block, its structure suggests significant potential for biological activity. Based on the extensive literature on related phenylboronic acids, the most probable mechanisms of action involve the inhibition of serine-containing enzymes or interactions with carbohydrates.
Future research should focus on empirical testing of this compound against a panel of serine proteases and other potential targets. The experimental workflow outlined in this paper provides a starting point for such investigations. Elucidating a specific mechanism of action will be crucial for unlocking the potential therapeutic value of this and other similarly substituted phenylboronic acids.
References
- 1. This compound [myskinrecipes.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | Semantic Scholar [semanticscholar.org]
- 16. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides a detailed protocol for the Suzuki coupling of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, a key building block in the development of complex organic molecules. The presence of an electron-withdrawing trifluoromethyl group on the boronic acid presents unique challenges, often requiring carefully optimized reaction conditions to achieve high efficiency.[2]
Compound Profile
-
Compound Name: this compound
-
CAS Number: 1245014-05-4
-
Molecular Formula: C₁₄H₁₂BF₃O₃
-
Molecular Weight: 296.05 g/mol
-
Key Features: The trifluoromethyl group enhances lipophilicity and can influence the biological activity of the final compound, making this reagent particularly useful in medicinal chemistry.[3] The benzyloxy group provides a site for further chemical modification.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
For electron-deficient boronic acids, such as the one featured here, the transmetalation step can be slower. To overcome this, specific catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[2]
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol is based on established methods for similar electron-deficient boronic acids and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene/Water (e.g., 5:1 v/v)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Solvent Addition: Add the degassed toluene/water solvent mixture to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Catalyst Preparation: In a separate vial, quickly weigh and add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Catalyst Addition: Add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and excess boronic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes typical reaction parameters for Suzuki coupling reactions involving electron-deficient boronic acids, which can be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ |
| Catalyst Loading | 1-2 mol% | 1-2 mol% | 2-5 mol% |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene / H₂O | Dioxane / H₂O | THF / H₂O |
| Temperature | 80-100 °C | Room Temp to 80 °C | 80-110 °C |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its utility is particularly significant in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of the electron-withdrawing trifluoromethyl group and the bulky benzyloxy group can influence the electronic and steric properties of the molecule, impacting reactivity and selectivity in coupling processes. These application notes provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this key building block.
Key Applications
Derivatives synthesized from this compound are valuable precursors in various fields of drug discovery and materials science. The ability to introduce diverse functionalities via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with desired properties.
I. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures and other C(sp²)–C(sp²) bonds. This reaction is instrumental in creating complex molecular scaffolds from this compound and various aryl or heteroaryl halides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent | Molecular Formula | Stoichiometry (eq.) |
| This compound | C₁₄H₁₂BF₃O₃ | 1.2 |
| Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) | Varies | 1.0 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) | Varies | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) | Varies | 2.0 - 3.0 |
| Solvent (e.g., Toluene, Dioxane, DMF, with water) | Varies | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 equiv), the aryl/heteroaryl halide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.02-0.05 equiv) to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., a mixture of toluene and water) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Yields):
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 - 95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 88 - 98 |
II. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines, catalyzed by palladium complexes.[1][2] While boronic acids are not the direct coupling partners in the traditional Buchwald-Hartwig amination, this section outlines the synthesis of an aryl halide precursor from this compound, followed by a standard Buchwald-Hartwig protocol.
Workflow for Synthesis of Aryl Amines
Caption: Workflow for the synthesis of arylamines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Materials:
| Reagent | Molecular Formula | Stoichiometry (eq.) |
| 4-Benzyloxy-1-halo-2-(trifluoromethyl)benzene | Varies | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | C₅₄H₄₂O₃Pd₂ | 0.01 - 0.02 |
| Ligand (e.g., XPhos, SPhos, or BINAP) | Varies | 0.02 - 0.04 |
| Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) | Varies | 1.5 - 2.0 |
| Anhydrous Solvent (e.g., Toluene or Dioxane) | Varies | - |
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), palladium catalyst (0.01-0.02 equiv), ligand (0.02-0.04 equiv), and base (1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite®, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired arylamine.
Quantitative Data (Representative Yields):
| Palladium Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | 80 - 95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 12 | 82 - 96 |
III. Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. Similar to the Buchwald-Hartwig amination, a halogenated derivative of this compound is required.
Experimental Protocol: General Procedure for Sonogashira Coupling
Reaction Scheme:
Caption: Sonogashira coupling reaction.
Materials:
| Reagent | Molecular Formula | Stoichiometry (eq.) |
| 4-Benzyloxy-1-halo-2-(trifluoromethyl)benzene | Varies | 1.0 |
| Terminal Alkyne | Varies | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | C₃₆H₃₀Cl₂P₂Pd | 0.02 - 0.05 |
| Copper(I) Iodide (CuI) | CuI | 0.05 - 0.10 |
| Base (e.g., Triethylamine (Et₃N) or DIPEA) | Varies | 2.0 - 3.0 |
| Solvent (e.g., THF, DMF, or Toluene) | Varies | - |
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base (2.0-3.0 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash chromatography.
Quantitative Data (Representative Yields):
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 - 50 | 6 | 80 - 92 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 60 | 4 | 85 - 95 |
Troubleshooting and Optimization
General Experimental Workflow:
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Common issues in palladium-catalyzed cross-coupling reactions include low yield, incomplete conversion, and the formation of side products. The following points should be considered for optimization:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) may be necessary.
-
Base Selection: The strength and nature of the base can significantly affect the reaction rate and outcome. A screen of different bases (e.g., carbonates, phosphates, alkoxides) is often beneficial.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reagents. Anhydrous and thoroughly degassed solvents are crucial to prevent catalyst deactivation and side reactions.
-
Temperature and Reaction Time: Optimization of temperature and reaction time is necessary to ensure complete conversion without promoting decomposition of starting materials or products.
By following these detailed protocols and considering the key optimization parameters, researchers can effectively utilize this compound in a variety of palladium-catalyzed cross-coupling reactions to synthesize a wide range of valuable compounds.
References
Application Notes and Protocols: Derivatization of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a versatile chemical building block, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. Its structural motifs, the benzyloxy and trifluoromethyl groups, are frequently found in biologically active compounds, contributing to enhanced potency, metabolic stability, and lipophilicity. This document provides detailed protocols for the derivatization of this compound via the Suzuki-Miyaura cross-coupling reaction and outlines its potential applications in biological screening, particularly in the fields of oncology and infectious diseases. The derivatization of this boronic acid opens avenues for the discovery of novel kinase inhibitors and antimicrobial agents.
Derivatization Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it an ideal strategy for the derivatization of this compound. This reaction allows for the coupling of the boronic acid with a variety of aryl or heteroaryl halides, leading to a diverse library of biaryl and heteroaryl compounds for biological screening.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a heteroaryl bromide, for instance, 2-bromo-5-fluoropyridine.
Materials:
-
This compound
-
2-Bromo-5-fluoropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), 2-bromo-5-fluoropyridine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.
Biological Screening Applications
Derivatives of this compound are promising candidates for biological screening in several therapeutic areas. The incorporation of the trifluoromethylphenyl moiety into various scaffolds has been shown to yield potent inhibitors of key cellular signaling pathways and effective antimicrobial agents.
Kinase Inhibition in Oncology
The phosphatidylinositol 3-kinase (PI3K) and epidermal growth factor receptor (EGFR) signaling pathways are frequently dysregulated in cancer, making them attractive targets for drug development.[1][2] Biaryl and heteroaryl compounds containing structures similar to derivatives of this compound have demonstrated significant inhibitory activity against these kinases.
PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Table 1: In Vitro Kinase Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | 16 | [3] |
| Triazine Derivatives | PI3Kα | 1.41 (Ki) | [4] |
| 4-Anilinoquinazolines | EGFR | 20.72 | [2] |
| Pyrimidine Derivatives | PI3Kγ | 2.5 | [1] |
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Phenylboronic acid derivatives and compounds bearing the trifluoromethylphenyl moiety have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl Pyrazoles | S. aureus (MRSA) | 0.78 | [5] |
| N-(trifluoromethyl)phenyl Pyrazoles | E. faecium | 0.78 | [5] |
| Benzoic Acid Derivatives | E. coli | > 1000 | [6] |
| 4-Anilinomethyl Pyrazoles | S. aureus | 0.25 | [7] |
Conclusion
This compound is a valuable starting material for the synthesis of diverse compound libraries for biological screening. The Suzuki-Miyaura cross-coupling reaction provides a reliable method for its derivatization. Based on the biological activities of structurally related compounds, the resulting derivatives are strong candidates for screening as novel kinase inhibitors for cancer therapy and as new antimicrobial agents to combat infectious diseases. The protocols and data presented herein serve as a guide for researchers to explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions involving (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge, often stemming from the electronic nature of the this compound. The electron-withdrawing trifluoromethyl group can impede the catalytic cycle, particularly the transmetalation step.
-
Potential Cause 1: Inactive Catalyst
-
Potential Cause 2: Slow Transmetalation
-
Recommended Action: The electron-deficient nature of the boronic acid slows down the transfer of the aryl group to the palladium center. Employ stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate this step.[1] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can also accelerate transmetalation.[1]
-
-
Potential Cause 3: Protodeboronation
-
Recommended Action: This side reaction involves the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using an excess of the boronic acid (1.5 to 2.0 equivalents).[3] Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a diethanolamine complex can mitigate this issue.[3]
-
-
Potential Cause 4: Inefficient Oxidative Addition
-
Recommended Action: While the boronic acid is electron-deficient, the aryl halide partner's electronic properties also play a crucial role. Electron-rich aryl halides can be less reactive. Using bulky, electron-donating ligands can promote the oxidative addition step.[4]
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
-
Side Product 1: Homocoupling of Boronic Acid
-
Cause: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1][2] Inefficient reduction of a Pd(II) precatalyst can also promote this side reaction.[2]
-
Recommended Action: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] Using a direct Pd(0) source can also be beneficial.[1]
-
-
Side Product 2: Dehalogenation of the Aryl Halide
-
Cause: The aryl halide starting material is reduced to the corresponding arene. This is more common with electron-rich or sterically hindered aryl halides.[3]
-
Recommended Action: The choice of ligand and base can influence this pathway. Experiment with different ligand systems and ensure the base is not overly aggressive for the specific substrate combination.
-
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my Suzuki coupling with this compound fails?
A1: When a Suzuki coupling reaction shows low to no yield, begin by assessing these critical parameters:
-
Catalyst Activity: Confirm that your palladium source and ligand are not degraded. Consider opening a new batch of reagents.[1]
-
Inert Atmosphere: Ensure your reaction setup is free of oxygen. Solvents must be properly degassed, and the reaction should be maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Reagent Purity: Verify the purity of your starting materials, including the boronic acid and the aryl halide. Impurities can inhibit the catalyst.
-
Base and Solvent Quality: Use a high-purity, anhydrous base and dry, degassed solvents. The presence of water can affect the activity of certain bases and promote side reactions.
Q2: How does the trifluoromethyl group on the boronic acid affect the reaction?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has two main consequences for the Suzuki coupling:
-
Slower Transmetalation: It reduces the nucleophilicity of the aryl group on the boronic acid, which can make the transmetalation step the rate-limiting step of the catalytic cycle.[1]
-
Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids can be more prone to cleavage of the C-B bond by residual water or other protic sources.
To counteract these effects, stronger bases and more electron-rich, bulky ligands are often required.[1]
Q3: I am observing the homocoupling of my boronic acid. What are the best strategies to minimize this?
A3: Homocoupling is a common side reaction, particularly with electron-deficient boronic acids. To minimize it:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step of Pd(II) precatalysts, which can sometimes be a source of side reactions.[1]
-
Ligand Selection: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
Q4: My starting materials are not fully soluble in the reaction mixture. What should I do?
A4: Poor solubility can significantly hinder reaction rates.[3] Consider the following:
-
Solvent Screening: Test different solvents or solvent mixtures in which your substrates are more soluble. Common choices include dioxane, toluene, DMF, and THF, often with a small amount of water.
-
Temperature Increase: Gently increasing the reaction temperature can improve solubility.
-
Concentration Adjustment: While counterintuitive, sometimes slightly lowering the concentration can prevent precipitation of starting materials or intermediates.
Data Presentation
Table 1: Recommended Reaction Parameters for Suzuki Coupling with Electron-Deficient Boronic Acids
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ / Ligand, Pd₂(dba)₃ / Ligand, Pd(PPh₃)₄, Pre-formed Pd(II) catalysts | Pd(0) is the active species. Pd(II) sources require in-situ reduction.[1][2] |
| Ligand | Buchwald-type (XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often needed to facilitate the slow transmetalation step.[1][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | Aprotic polar solvents, often with water as a co-solvent, are commonly used.[1] |
| Temperature | 80 - 110 °C | Higher temperatures may be required to overcome the activation energy for challenging substrates.[1] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are ideal, but more challenging couplings may require higher amounts.[1] |
Table 2: Comparison of Common Bases in Suzuki Coupling
| Base | Solvent System | Strength | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Strong | Very effective for electron-deficient boronic acids.[5] |
| Cs₂CO₃ | THF, Dioxane | Strong | Can accelerate slow reactions but is more expensive.[5] |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Moderate | A common and effective choice for many Suzuki couplings.[5] |
| NaOH | THF/H₂O | Strong | Performs optimally in THF or aqueous systems.[6] |
| Et₃N | Acetonitrile | Weak | Organic base, useful in anhydrous conditions but may be too weak for this substrate.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[1]
-
Degassing: Stir the suspension and further degas by bubbling Argon through the mixture for 15-20 minutes.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of Diethanolamine Complex for Enhanced Stability
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]
-
Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes. Isolate the white solid by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can be used directly in the Suzuki coupling reaction.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
Technical Support Center: (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Couplings
Welcome to the technical support center for researchers utilizing (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions. This guide provides answers to frequently asked questions and troubleshooting strategies to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound in Suzuki-Miyaura couplings?
A1: Due to the electron-withdrawing nature of the trifluoromethyl group, this compound is susceptible to two main side reactions:
-
Protodeboronation: This is a common side reaction where the C-B (carbon-boron) bond is cleaved and replaced by a C-H (carbon-hydrogen) bond, resulting in the formation of 1-(benzyloxy)-2-(trifluoromethyl)benzene.[1][2] This process consumes the boronic acid, leading to reduced yields of the desired cross-coupled product.[1] The reaction is often facilitated by the presence of a proton source, such as water, and can be influenced by the base and temperature used.[3]
-
Homocoupling: This reaction involves the dimerization of the boronic acid to form 1,2-bis(4-(benzyloxy)-3-(trifluoromethyl)phenyl)ethane. Homocoupling can occur through two primary pathways: a palladium-mediated process or an oxygen-induced reaction.[4][5] Electron-deficient arylboronic acids, like the one , have shown a predisposition to this side reaction.[6][7] Rigorous exclusion of oxygen is crucial to suppress this pathway.[4]
Q2: My reaction is producing a significant amount of 1-(benzyloxy)-2-(trifluoromethyl)benzene. How can I prevent this protodeboronation?
A2: The formation of 1-(benzyloxy)-2-(trifluoromethyl)benzene is a classic case of protodeboronation.[2] This side reaction is particularly problematic for electron-deficient arylboronic acids.[8] Here are several strategies to mitigate it:
-
Use Anhydrous Conditions: Since water is a primary proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[3]
-
Select a Milder or Non-Aqueous Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to weaker inorganic bases like K₃PO₄ or K₂CO₃, or fluoride-based bases like CsF or KF, which can be effective while minimizing the side reaction.[1][9]
-
Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[2] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for side reactions.[2]
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the degradation of the boronic acid. Monitor the reaction closely and aim for the lowest temperature and shortest time necessary for completion.
Q3: I am observing significant homocoupling of my boronic acid. What are the best methods to avoid this byproduct?
A3: Homocoupling is a common issue, especially when oxygen is present or with certain catalyst systems.[3][4] To minimize the formation of the biaryl byproduct, consider the following:
-
Rigorous Degassing: The most critical step is to thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3][4] Subsurface sparging with an inert gas is a highly effective method.[4]
-
Catalyst and Ligand Choice: Highly active catalyst systems that promote rapid catalytic turnover can favor the desired cross-coupling over side reactions.[2] For electron-deficient partners, Buchwald-type phosphine ligands such as SPhos and XPhos are often effective.[6][9]
-
Reagent Purity: Ensure the purity of your boronic acid, as impurities can sometimes promote side reactions.
Troubleshooting Guides
Troubleshooting Low Yield and Byproduct Formation
When encountering low yields or significant byproduct formation, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization process.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Side Reaction Summary and Mitigation Strategies
The table below summarizes the common side reactions and provides actionable steps for mitigation.
| Side Reaction | Byproduct Structure | Common Causes | Recommended Solutions |
| Protodeboronation | Ar-H | • Presence of water/protic solvents• High temperatures• Certain strong bases (e.g., NaOH) | • Use anhydrous conditions[3]• Switch to milder bases (K₃PO₄, KF, CsF)[1][9]• Use boronic acid derivatives (MIDA esters)[2]• Lower reaction temperature |
| Homocoupling | Ar-Ar | • Presence of oxygen[3]• Inefficient catalytic cycle | • Rigorously degas solvents and use an inert atmosphere[4]• Use highly active catalysts/ligands (e.g., Pd(OAc)₂/SPhos)[6][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a starting point for the coupling of this compound with an aryl halide, incorporating best practices to reduce side reactions.
Reagent Preparation:
-
Ensure all glassware is oven-dried before use.
-
Solvents (e.g., Dioxane/H₂O or Toluene/H₂O) must be rigorously degassed by sparging with Argon or Nitrogen for at least 30 minutes.[3][4]
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv.).[1][9]
-
Seal the vessel with a septum and purge with Argon or Nitrogen for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%)[9].
-
Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Preparation of a Stabilized MIDA Boronate Ester
To circumvent issues of protodeboronation, converting the boronic acid to its MIDA ester is a highly effective strategy.[2]
-
Dissolution: In a vial, dissolve this compound (1.0 equiv) in a suitable solvent like THF or methylene chloride.
-
Addition: Add N-methyliminodiacetic acid (MIDA) (1.0 equiv) to the solution.
-
Dehydration: Add a drying agent (e.g., anhydrous Na₂SO₄) and stir the mixture at room temperature for 1-2 hours, or until dehydration is complete (as monitored by the disappearance of water).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the MIDA boronate ester, which can be used directly in the Suzuki coupling protocol described above.
Visualizing Reaction Pathways
The following diagram illustrates the desired catalytic cycle in competition with the off-cycle side reactions of protodeboronation and homocoupling.
Caption: Desired catalytic cycle versus off-cycle side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Reactions
Here is the technical support center with troubleshooting guides and FAQs for the purification of products from (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid reactions.
This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It provides practical advice for purifying the resulting biaryl products, addressing common challenges and offering step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction involving this compound?
A1: A typical aqueous workup is the first step to remove inorganic salts, the base, and other water-soluble impurities.[1] After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate or dichloromethane, and wash with water and then brine.[2][3] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[3][4]
Q2: How can I effectively remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can be removed with a basic aqueous wash.[1] During the workup, wash the organic layer with a mild basic solution, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[5] This converts the acidic boronic acid into its corresponding water-soluble boronate salt, which will partition into the aqueous layer.[5][6] Subsequent extraction with an organic solvent will leave the boronate salt behind in the aqueous phase.
Q3: What are the most common impurities and side-products I should expect?
A3: Besides unreacted starting materials, the most common side-products in Suzuki-Miyaura reactions are:
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of this compound. This can be promoted by the presence of oxygen or certain palladium(II) precatalysts.[2][7][8]
-
Protodeborylation Product: The replacement of the boronic acid group with a hydrogen atom, yielding 1-(benzyloxy)-2-(trifluoromethyl)benzene. This is a common side reaction for aryl boronic acids.[9]
-
Residual Palladium Catalyst: Trace amounts of palladium may remain in the product, which is a critical concern for pharmaceutical applications.[1][10]
Q4: Which purification method—flash chromatography or recrystallization—is better for my product?
A4: The choice depends on the properties of your product and the impurities present.
-
Flash Column Chromatography is the most versatile method, especially for separating compounds with different polarities or when the product is an oil.[2][11] It is highly effective for removing most side-products if an appropriate solvent system is identified.[1]
-
Recrystallization is an excellent and scalable method if your desired product is a solid and the impurities have different solubilities in the chosen solvent system.[12] It can be highly effective for removing the homocoupling byproduct if their solubilities are sufficiently different.[1]
Q5: How can I remove the residual palladium catalyst from my final product?
A5: For applications in drug development, removing palladium to ppm levels is crucial.[1] Methods include:
-
Filtration: Passing the product solution through a pad of Celite can help remove heterogeneous palladium species.[12]
-
Metal Scavengers: For homogeneous catalysts, treatment with functionalized silica gels or other commercial scavengers can effectively bind to the palladium, which is then removed by filtration.[1]
-
Activated Carbon: Treatment with activated carbon can also reduce palladium levels, although it may sometimes lead to product loss.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product and a major impurity co-elute during column chromatography. | The impurity is likely the homocoupling product, which has a very similar polarity to the desired biaryl product.[1] | 1. Optimize chromatography: Use a shallow solvent gradient and test different solvent systems (e.g., toluene/acetone, hexanes/dichloromethane).[1][13] 2. Attempt recrystallization from various solvents to exploit potential solubility differences.[12] |
| Product appears as an oil and will not crystallize. | 1. The product may be intrinsically an oil at room temperature. 2. The presence of impurities is inhibiting crystallization.[1] | 1. If the product is an oil, flash column chromatography is the most appropriate purification method.[1] 2. Perform a thorough purification by chromatography to remove all impurities and then re-attempt crystallization, possibly by dissolving in a minimal amount of a hot solvent and cooling slowly.[12] |
| Significant amount of homocoupling product is observed. | 1. Oxygen was present in the reaction vessel.[2] 2. The Pd(II) precatalyst used may promote homocoupling.[1] | 1. Ensure future reactions are thoroughly degassed with an inert gas (e.g., Argon) before heating.[1][3] 2. For purification, meticulous column chromatography or recrystallization is required to separate it from the desired product.[1] |
| Low recovery of product after basic wash. | The desired product may have acidic functional groups or be unstable under basic conditions, causing it to partition into the aqueous layer or degrade. | Use a weaker base (e.g., sodium bicarbonate) for the wash, or omit the basic wash and rely on column chromatography to remove the unreacted boronic acid. |
| NMR shows loss of the benzyloxy- group. | The benzyloxy group may have been cleaved during the reaction or workup, especially if acidic conditions or catalytic hydrogen sources were present. | Avoid strong acidic conditions during workup. If cleavage is suspected, purify the resulting phenolic compound via chromatography, noting its increased polarity compared to the desired product. |
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction flask to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) (approx. 10 volumes relative to the reaction solvent).[3]
-
Washing: Transfer the mixture to a separatory funnel.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[3]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[11]
-
Elution:
-
Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Test small batches in various solvents (e.g., hexanes, methanol, ethanol, toluene, or mixtures thereof).[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[12]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature to induce crystal formation. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals under vacuum to remove all residual solvent.[12]
Visual Guides
A visual representation of workflows can clarify complex procedures. The following diagrams were generated using Graphviz (DOT language).
Caption: Step-by-step workflow for the purification and isolation of target compounds.
Caption: A logical guide to troubleshooting challenging purification scenarios.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting low yields in reactions with (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the most common initial checks I should perform?
A1: When a Suzuki-Miyaura coupling reaction fails or gives low yields, begin by systematically assessing the foundational parameters of your setup:
-
Reagent Integrity : Verify the purity and stability of your boronic acid and aryl halide. Boronic acids can degrade over time.[1] Ensure your palladium catalyst and phosphine ligands are active and have been stored correctly under an inert atmosphere, as they can be sensitive to air and moisture.[1][2]
-
Inert Atmosphere : The exclusion of oxygen is critical. Oxygen can cause homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[1] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen.[2]
-
Solvent and Base Purity : Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common source of catalyst deactivation.[2] Confirm the purity and anhydrous nature of the base being used.
Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I confirm this and what are the primary strategies to prevent it?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent cause of low yields, especially with electron-deficient boronic acids like this compound.[2][3][4] The electron-withdrawing trifluoromethyl group makes this substrate particularly susceptible.[4]
-
Confirmation : You can often confirm protodeboronation by identifying the byproduct, 1-(benzyloxy)-2-(trifluoromethyl)benzene, in your crude reaction mixture using techniques like GC-MS or LC-MS.
-
Mitigation Strategies :
-
Choice of Base : Strong bases can accelerate protodeboronation. Switch to milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2]
-
Anhydrous Conditions : Water can be a proton source for this side reaction.[2] While many Suzuki protocols use aqueous bases, switching to a fully anhydrous system can significantly reduce protodeboronation.
-
Use of More Stable Boron Reagents : Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[2] These reagents slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[5]
-
Reaction Time and Temperature : Minimize reaction time and use the lowest effective temperature to reduce the opportunity for this side reaction to occur.[2]
-
Q3: Could the choice of base be the problem? Which bases are recommended for this electron-deficient boronic acid?
A3: Yes, the base is a critical parameter. It is required to activate the boronic acid for transmetalation, but an inappropriate choice can promote side reactions. For electron-deficient boronic acids, a careful selection is necessary to avoid protodeboronation.
| Base | Typical Conditions | Notes |
| K₃PO₄ | 2.0 - 3.0 equivalents | Often the best choice for sensitive substrates; it is a mild base that minimizes protodeboronation.[2] |
| Cs₂CO₃ | 2.0 - 3.0 equivalents | A strong but often effective base, particularly in anhydrous conditions. |
| KF | 2.0 - 3.0 equivalents | A mild base that can also help activate the boronic acid. |
| K₂CO₃ / Na₂CO₃ | 2.0 - 3.0 equivalents | More common bases, but may be too strong or require aqueous conditions that promote protodeboronation. Use with caution. |
Q4: My reaction stalls with starting materials remaining. Could this be a catalyst or ligand issue?
A4: Stalling is often related to catalyst deactivation or an inefficient catalytic cycle.
-
Catalyst Deactivation : The active Pd(0) species can be oxidized by air or decompose at high temperatures.[1][2] Ensure your inert atmosphere is robust and consider if the reaction temperature is too high.
-
Ligand Choice : The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. For an electron-deficient boronic acid, the transmetalation step can be slow.[6] Using bulky, electron-rich phosphine ligands can often improve the rate of the overall catalytic cycle.
-
Catalyst Loading : If deactivation is suspected, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may help drive the reaction to completion.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields with this compound.
Caption: A step-by-step workflow for diagnosing and solving low-yield issues.
Key Reaction Parameters and Optimization
The Suzuki-Miyaura catalytic cycle involves several key steps. For electron-deficient boronic acids, the transmetalation step is often rate-limiting and side reactions like protodeboronation can compete with the productive cycle.
Caption: The Suzuki-Miyaura cycle highlighting potential failure points.
Recommended Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for reactions with this compound.
-
Vessel Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).[1]
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition : Add the degassed solvent (e.g., 1,4-dioxane, 0.2 M relative to the limiting reagent) via syringe. If required, add degassed water at this stage (e.g., for a 4:1 dioxane/water mixture). For anhydrous conditions, omit the water.[2]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.[1]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Preparation of the Pinacol Ester Derivative for Improved Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester can improve stability.
-
Setup : In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent like toluene or THF.
-
Dehydration : Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add anhydrous magnesium sulfate and stir at room temperature overnight.
-
Isolation : Once the reaction is complete (monitored by TLC or NMR), filter off any drying agent. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki-Miyaura coupling reaction (as described in Protocol 1) without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Coupling with (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of the effect of different bases on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step.[1] It activates the boronic acid, making it more nucleophilic and promoting the transfer of the organic group to the palladium catalyst. There are two generally accepted mechanisms for this activation:
-
Boronate Pathway: The base deprotonates the boronic acid to form a more reactive boronate "ate" complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.
The operative pathway can depend on the specific base, solvent, and substrates used.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?
A2: Low yields with this substrate are often attributed to its electron-deficient nature, which can slow down the transmetalation step. Common issues include:
-
Insufficiently strong base: Electron-deficient boronic acids often require stronger bases to facilitate the formation of the reactive boronate species.
-
Catalyst deactivation: The palladium catalyst can be sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere.
-
Protodeboronation: This is a side reaction where the boronic acid is replaced by a hydrogen atom. It can be promoted by the presence of water and high temperatures.
-
Poor quality reagents: Ensure the boronic acid, aryl halide, base, and solvent are pure and anhydrous where required.
Q3: Which type of base is generally recommended for coupling electron-deficient boronic acids like this compound?
A3: For electron-deficient boronic acids, stronger inorganic bases are typically more effective. Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred over weaker bases like sodium carbonate (Na₂CO₃) as they can more effectively promote the transmetalation step.
Q4: Can the choice of solvent affect the coupling efficiency?
A4: Yes, the solvent system plays a crucial role. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution of the base is common. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base. The choice of solvent can influence the solubility of the base and the overall reaction rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or ligand. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. |
| Insufficiently strong base for the electron-deficient boronic acid. | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature, monitoring for potential decomposition. | |
| Oxygen contamination leading to catalyst decomposition or homocoupling. | Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures and maintain a robust inert atmosphere. |
| Protodeboronation of the Boronic Acid | Excess water or prolonged reaction at high temperature. | Use anhydrous solvents and minimize the amount of water in the reaction mixture. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | Co-elution with byproducts. | Optimize the reaction conditions to minimize byproduct formation. For purification, try different solvent systems for column chromatography or consider recrystallization. |
Effect of Base on Coupling Efficiency: A Comparative Overview
The selection of the base can significantly impact the yield of the Suzuki-Miyaura coupling reaction with this compound. While optimal conditions are substrate-dependent, the following table provides a representative comparison of commonly used bases for the coupling of an aryl bromide with this compound.
| Base | Typical Yield (%) | Notes |
| K₃PO₄ | 85 - 95% | A strong and effective base for electron-deficient boronic acids. Often a good first choice for optimization. |
| Cs₂CO₃ | 80 - 90% | Another strong base that often gives excellent yields. Its higher solubility in organic solvents can be advantageous. |
| K₂CO₃ | 60 - 75% | A milder base that may result in lower yields for this specific electron-deficient substrate. |
| NaOH | 50 - 70% | A very strong base, but its high basicity can sometimes lead to undesired side reactions and catalyst degradation. |
Note: The yields presented are illustrative and can vary based on the specific aryl halide, catalyst, ligand, solvent, and reaction temperature.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound using potassium phosphate as the base.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or No Conversion of Starting Material | Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state or may have been deactivated. | Catalyst and Ligand Selection: Switch to a more electron-rich and sterically hindered phosphine ligand such as SPhos, XPhos, or RuPhos, which are effective for coupling heteroaryl halides.[1] Consider using a pre-formed Pd(0) catalyst. |
| Poor Oxidative Addition: The C-X bond of the coupling partner may be difficult to activate. | Choice of Halide: If possible, use an aryl iodide or bromide instead of a chloride, as they are more reactive. | |
| Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1] | Solvent and Base Screening: Experiment with different solvent systems (e.g., THF/H₂O, DMF, dioxane/H₂O) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] | |
| Significant Protodeboronation | Presence of Water: Water can act as a proton source, leading to the cleavage of the C-B bond.[3] | Use Anhydrous Conditions: Employ dry solvents and reagents to minimize the presence of a proton source.[3] |
| Basic Conditions: The base required for the reaction can promote the formation of a more reactive boronate species that is susceptible to protonolysis.[3][4] | Careful Selection of Base: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often beneficial.[3] | |
| Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3] | Lower Reaction Temperature: If the desired coupling reaction proceeds at a lower temperature, reducing the heat can minimize this side reaction.[3] | |
| Formation of Homocoupling Byproduct | Presence of Oxygen: Oxygen can lead to the homocoupling of two boronic acid molecules.[5] | Deoxygenate the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen). |
| High Concentration of Pd(II) Species: The presence of Pd(II) can catalyze the homocoupling reaction.[5] | Use an Efficient Pd(0) Catalyst System: Ensure the palladium source is effectively reduced to Pd(0) in situ or use a pre-catalyst that readily forms the active species. | |
| Difficulty in Product Purification | Polar Nature of Boronic Acids: Boronic acids can be polar and may present challenges during chromatographic separation and extractions.[4] | Acid/Base Extraction: Treat the crude product with a base to form the boronate salt, which can be separated by solvent extraction. Subsequent treatment with acid will regenerate the pure boronic acid.[6] |
| Co-elution with Byproducts: The desired product may co-elute with byproducts such as the homocoupled product.[2] | Alternative Purification Techniques: Consider recrystallization, derivatization with diethanolamine to form a crystalline adduct, or preparative HPLC.[7][8] | |
| Degradation on Silica Gel: Boronic acids can sometimes degrade on silica gel during column chromatography.[8] | Modified Silica Gel: Use silica gel impregnated with boric acid to suppress the loss of the compound due to over-adsorption.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions to watch out for when using this compound in Suzuki-Miyaura coupling?
A1: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom), homocoupling of the boronic acid, and formation of boroxines (cyclic anhydrides of the boronic acid).[3][5]
Q2: How can I minimize protodeboronation in my reaction?
A2: To minimize protodeboronation, it is recommended to use anhydrous conditions, select a weaker base (e.g., Cs₂CO₃, KF), and maintain the lowest effective reaction temperature.[3]
Q3: My reaction is sluggish. How can I improve the reaction rate?
A3: To improve the reaction rate, consider switching to a more reactive coupling partner (e.g., an aryl iodide instead of a bromide or chloride). You can also try a more electron-rich and sterically hindered phosphine ligand for the palladium catalyst, such as SPhos or XPhos.[1] Increasing the temperature may also help, but be mindful of potential side reactions like protodeboronation.
Q4: I am observing the formation of a significant amount of homocoupled byproduct. What is the cause and how can I prevent it?
A4: Homocoupling is often caused by the presence of oxygen or a high concentration of Pd(II) species in the reaction mixture.[5] To prevent this, ensure your reaction setup is thoroughly deoxygenated by sparging with an inert gas. Using an efficient Pd(0) catalyst system can also minimize this side reaction.
Q5: What is the best way to purify the product of my reaction?
A5: The purification strategy depends on the nature of the product and impurities. Common methods include:
-
Aqueous work-up with acid/base extraction: This can be effective for removing basic or acidic impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[7]
-
Column chromatography: While boronic acids can be challenging to purify on silica gel, it is often a viable method.[8] Using a modified stationary phase or a different separation technique like reverse-phase chromatography might be necessary.
-
Derivatization: Forming a diethanolamine adduct can sometimes facilitate purification by crystallization.[8][10]
Q6: Should I be concerned about the formation of boroxines from this compound?
A6: Boroxine formation is an equilibrium process that is favored under anhydrous conditions.[3] In many Suzuki-Miyaura reactions, boroxines are competent coupling partners themselves and may not significantly hinder the reaction. If you suspect boroxine formation is causing solubility or reactivity issues, adding a controlled amount of water can shift the equilibrium back to the boronic acid form.[3]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar and a condenser, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the chosen ligand if necessary.
-
Solvent and Base Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Deoxygenation: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or another suitable method.
Work-up Procedure for Boronic Acid Purification via Salt Formation
This procedure is adapted from a general method for purifying boronic acids.[6]
-
Base Treatment: Dissolve the crude boronic acid in an appropriate organic solvent. Treat the solution with an aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate) to form the boronate salt.
-
Extraction: Separate the aqueous layer containing the boronate salt. Wash the organic layer with water to ensure complete extraction of the salt.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with a suitable acid (e.g., HCl) to precipitate the purified boronic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Monitoring Reactions of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid. The information is designed to help you monitor reaction progress effectively and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring the progress of Suzuki-Miyaura coupling reactions involving this compound?
A1: The most common and effective techniques for monitoring the consumption of this compound and the formation of the desired biaryl product are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC and UPLC-MS provide excellent quantitative data on the disappearance of starting materials and the appearance of products and byproducts.[1] ¹H NMR and ¹⁹F NMR can also be valuable for in-situ monitoring and providing structural information on the species in the reaction mixture.[3]
Q2: I am observing a significant amount of a byproduct that appears to be the result of protodeboronation. What is this, and how can I minimize it?
A2: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a hydrogen atom.[2] For this compound, this would result in the formation of 1-(benzyloxy)-2-(trifluoromethyl)benzene. This side reaction can be promoted by the presence of protic solvents or acidic/basic conditions, particularly with electron-deficient arylboronic acids.[2] The electron-withdrawing nature of the trifluoromethyl group can make this boronic acid more susceptible to protodeboronation. To minimize this, ensure you are using anhydrous solvents and consider using a milder base.
Q3: My reaction is sluggish or has stalled. What are the likely causes and how can I troubleshoot this?
A3: Several factors can lead to a sluggish or stalled Suzuki-Miyaura reaction. Key parameters to investigate include:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[4] Consider using a more active precatalyst if the problem persists.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[4][5] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Base and Solvent Choice: The choice of base and solvent system is crucial. An inappropriate base may not be effective in the transmetalation step. The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. For challenging couplings, a screen of different bases and solvents may be necessary.
Q4: I am seeing an unexpected peak in my HPLC/LC-MS that I suspect is a homocoupling product. How can I confirm this and prevent its formation?
A4: Homocoupling of the boronic acid is another common side reaction, leading to the formation of a symmetrical biaryl from two molecules of the boronic acid.[5][6] This can be exacerbated by the presence of oxygen.[4] You can confirm the identity of this byproduct by comparing its retention time and mass spectrum to a known standard or by isolating and characterizing it. To prevent homocoupling, rigorous exclusion of oxygen from the reaction mixture is critical.
Q5: How can I prevent the formation of boroxines from my boronic acid, and will they affect my reaction?
A5: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines.[2] This is often a reversible process and, in many cases, the boroxine can act as a competent coupling partner in the reaction. However, its formation can complicate analysis and stoichiometry. To minimize boroxine formation, store your this compound in a desiccator and use anhydrous solvents for your reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficient degassing (oxygen contamination); Incorrect base or solvent; Low reaction temperature. | Use a fresh, active catalyst or precatalyst.[4] Thoroughly degas all solvents and reagents and maintain an inert atmosphere.[4] Screen different bases and solvent systems. Increase the reaction temperature in increments. |
| Significant Protodeboronation | Presence of water or protic impurities; Inappropriate base (too strong or too weak); Prolonged reaction time at high temperature. | Use anhydrous solvents and reagents.[2] Use a milder, non-nucleophilic base. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupling Product | Oxygen in the reaction mixture. | Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4] |
| Inconsistent HPLC/UPLC-MS Results | On-column degradation of the boronic acid; Poor peak shape or resolution; Inconsistent retention times. | Use a mobile phase with lower water content or a faster gradient.[2] Add a small amount of an acid modifier to the mobile phase. Ensure proper mixing and degassing of the mobile phase and use a column oven for temperature control.[2] |
| Disappearance of Boronic Acid Signal in ¹H NMR | Exchange with residual water in the NMR solvent. | Use a freshly opened ampule of deuterated solvent or a solvent that has been dried over molecular sieves.[2] |
Experimental Protocols
Protocol: Monitoring a Suzuki-Miyaura Reaction using HPLC
This protocol provides a general method for monitoring the progress of a Suzuki-Miyaura coupling between this compound and an aryl halide.
1. Reaction Setup:
-
In a dry flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Stir the mixture at the desired temperature (e.g., 90 °C).
2. Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.[1]
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This solution can also contain an internal standard for more accurate quantification.
3. Sample Preparation for HPLC:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
The sample is now ready for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at a wavelength where the starting materials and product have significant absorbance (e.g., 254 nm).
-
Quantification: Monitor the peak areas of the this compound, the aryl halide, and the biaryl product over time to determine the reaction kinetics.
Visualizations
Caption: A general workflow for monitoring the progress of a chemical reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
1H and 13C NMR analysis of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid products
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of arylboronic acids is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular architecture of these versatile building blocks. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 4-benzyloxyphenylboronic acid and other substituted arylboronic acids, offering valuable insights for reaction monitoring and quality control.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 4-benzyloxyphenylboronic acid and a selection of alternative arylboronic acids. These alternatives include electron-donating and electron-withdrawing groups, providing a spectrum of electronic environments to illustrate their influence on NMR signals.
Table 1: ¹H NMR Chemical Shift Data (ppm) of Selected Arylboronic Acids
| Compound | Aromatic Protons | Benzylic Protons (if applicable) | Other Substituent Protons | B(OH)₂ Protons | Solvent |
| 4-Benzyloxyphenylboronic acid | 7.75 (d, 2H), 6.95 (d, 2H), 7.43-7.31 (m, 5H) | 5.12 (s, 2H) | - | ~8.0 (br s) | DMSO-d₆ |
| Phenylboronic acid[1] | 7.99 (d, 2H), 7.39 (t, 2H), 7.33 (t, 1H) | - | - | 8.1 (s, 2H) | DMSO-d₆ |
| 4-Methylphenylboronic acid | 7.68 (d, 2H), 7.18 (d, 2H) | - | 2.31 (s, 3H) | 7.9 (s, 2H) | DMSO-d₆ |
| 4-Methoxyphenylboronic acid | 7.71 (d, 2H), 6.90 (d, 2H) | - | 3.77 (s, 3H) | 7.8 (s, 2H) | DMSO-d₆ |
| 4-Chlorophenylboronic acid | 7.79 (d, 2H), 7.44 (d, 2H) | - | - | 8.2 (s, 2H) | DMSO-d₆ |
| 3-Trifluoromethylphenylboronic acid | 8.12 (s, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.63 (t, 1H) | - | - | 8.4 (s, 2H) | DMSO-d₆ |
| 4-Trifluoromethylphenylboronic acid | 8.01 (d, 2H), 7.73 (d, 2H) | - | - | 8.3 (s, 2H) | DMSO-d₆ |
Table 2: ¹³C NMR Chemical Shift Data (ppm) of Selected Arylboronic Acids
| Compound | Aromatic Carbons | Benzylic Carbon (if applicable) | Other Substituent Carbons | C-B Carbon | Solvent |
| 4-Benzyloxyphenylboronic acid | 161.2, 137.4, 135.9, 128.8, 128.2, 128.0, 114.5 | 69.5 | - | ~130 (br) | DMSO-d₆ |
| Phenylboronic acid[2] | 134.5, 131.5, 128.1, 127.9 | - | - | 133.0 | DMSO-d₆ |
| 4-Methylphenylboronic acid | 140.2, 134.6, 128.8 | - | 21.1 | 130.2 | DMSO-d₆ |
| 4-Methoxyphenylboronic acid | 161.8, 136.2, 113.5 | - | 55.2 | 125.7 | DMSO-d₆ |
| 4-Chlorophenylboronic acid | 136.0, 135.2, 128.2 | - | - | 132.0 | DMSO-d₆ |
| 3-Trifluoromethylphenylboronic acid | 137.9, 133.5, 130.6 (q), 129.5, 124.2 (q), 123.9 (q) | - | 124.5 (q, J ≈ 272 Hz) | 134.8 | DMSO-d₆ |
| 4-Trifluoromethylphenylboronic acid | 137.2, 134.9, 125.0 (q), 124.4 (q, J ≈ 272 Hz) | - | - | 132.1 | DMSO-d₆ |
Note: The chemical shift of the carbon attached to boron can be broad and sometimes difficult to observe due to quadrupolar relaxation of the boron nucleus.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
¹H and ¹³C NMR Spectroscopy of Arylboronic Acids
1. Sample Preparation:
- Weigh 5-10 mg of the arylboronic acid sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for boronic acids due to its ability to break up intermolecular hydrogen bonding of the boronic acid groups, leading to sharper signals.
- Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.
2. NMR Spectrometer Setup:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for a sharp singlet (like residual solvent peak) is desirable.
3. ¹H NMR Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Typically 12-16 ppm.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Typically 0-220 ppm.
- Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary to observe quaternary carbons, including the carbon attached to the boron atom.
5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption signals.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical framework for comparing the NMR data.
Caption: Experimental workflow for NMR analysis of arylboronic acids.
References
A Comparative Analysis of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic Acid and Its Analogs for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reaction performance, and biological activity of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid and its key analogs, providing essential data for applications in organic synthesis and medicinal chemistry.
Introduction
This compound is a versatile reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. These reactions are instrumental in the creation of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The unique substitution pattern of this boronic acid, featuring a benzyloxy group and a trifluoromethyl group, imparts specific electronic and steric properties that influence its reactivity and the characteristics of the resulting products. This guide provides a comparative study of this compound with its structural analogs, offering researchers and drug development professionals critical data to inform their synthetic strategies and molecular design.
Physicochemical Properties
The electronic nature of the substituents on the phenyl ring significantly impacts the acidity (pKa) and lipophilicity (logP) of phenylboronic acids. These parameters, in turn, affect their reactivity in cross-coupling reactions and their pharmacokinetic profiles in drug discovery. The trifluoromethyl group is a strong electron-withdrawing group, which generally increases the Lewis acidity of the boronic acid, while the benzyloxy group is a bulky, moderately electron-donating group.
A comparative analysis of the acidity of various substituted phenylboronic acids reveals the influence of different functional groups. For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.8. The introduction of electron-withdrawing groups like trifluoromethyl or trifluoromethoxy generally lowers the pKa, making the boronic acid more acidic.[1][2][3] Conversely, the exact positioning of these groups is critical, as steric hindrance can counteract the electronic effects.[1][2][3]
| Compound | Substituent at C3 | Substituent at C4 | pKa | Calculated logP |
| This compound | -CF3 | -OCH2Ph | Data not available | 4.1 |
| 4-(Trifluoromethoxy)phenylboronic acid | -H | -OCF3 | 7.96 (potentiometric) | 2.9 |
| 3-(Trifluoromethoxy)phenylboronic acid | -OCF3 | -H | 7.79 (potentiometric) | 2.9 |
| 2-(Trifluoromethoxy)phenylboronic acid | -H | -OCF3 (ortho) | 9.51 (potentiometric) | 2.9 |
| 4-(Trifluoromethyl)phenylboronic acid | -H | -CF3 | 7.85 (potentiometric) | 2.5 |
| 4-Chloro-3-(trifluoromethyl)phenyl)boronic acid | -CF3 | -Cl | Data not available | 3.2 |
| 5-Trifluoromethyl-2-formylphenylboronic acid | -H | -CF3 (and -CHO at C2) | 5.67 | Data not available |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of Suzuki-Miyaura coupling is highly dependent on the structure of the boronic acid, the reaction partner, and the catalytic system employed. While direct comparative studies under identical conditions for this compound and its analogs are limited, data from various sources on related fluorinated phenylboronic acids provide valuable insights into their expected reactivity. Generally, electron-deficient boronic acids, such as those with trifluoromethyl groups, are highly reactive in the transmetalation step of the catalytic cycle.
Below is a representative comparison of yields for Suzuki-Miyaura coupling reactions of various substituted phenylboronic acids with 4-bromoanisole, a common coupling partner. It is important to note that reaction conditions can significantly influence the outcome.
| Boronic Acid | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Data not available |
| Phenylboronic acid | 4-Bromoanisole | Pd/C | K₂CO₃ | Ethanol/Water | >95 |
| 4-(Trifluoromethoxy)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | High (qualitative) |
Antimicrobial Activity
Substituted phenylboronic acids have garnered interest for their potential biological activities, including antimicrobial effects. The boron atom can interact with diol-containing molecules present in bacterial cell walls and enzymes. The lipophilicity and electronic properties of the substituents play a crucial role in their ability to penetrate bacterial membranes and interact with their targets.
A study on the isomers of (trifluoromethoxy)phenylboronic acid demonstrated their in vitro antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria.[1][2][3] Similarly, 5-trifluoromethyl-2-formylphenylboronic acid has shown activity against a range of microbes.
| Compound | Escherichia coli MIC (µg/mL) | Bacillus cereus MIC (µg/mL) |
| This compound | Data not available | Data not available |
| 4-(Trifluoromethoxy)phenylboronic acid | 125 | 62.5 |
| 3-(Trifluoromethoxy)phenylboronic acid | 250 | 125 |
| 2-(Trifluoromethoxy)phenylboronic acid | >500 | >500 |
| 5-Trifluoromethyl-2-formylphenylboronic acid | 250 | 125 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from commercially available precursors.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)bromobenzene
To a solution of 4-bromo-2-(trifluoromethyl)phenol in acetone, potassium carbonate is added, followed by benzyl bromide. The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield 4-(benzyloxy)-3-(trifluoromethyl)bromobenzene.
Step 2: Synthesis of this compound
The aryl bromide from Step 1 is converted to its corresponding Grignard or organolithium reagent. To a solution of 4-(benzyloxy)-3-(trifluoromethyl)bromobenzene in anhydrous THF at low temperature (-78 °C), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred for a period, after which triisopropyl borate is added. The reaction is allowed to warm to room temperature and then quenched with an aqueous acid solution (e.g., HCl). The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Recrystallization or column chromatography affords the final product, this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex to form a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst.
Conclusion
This compound and its analogs are valuable tools in organic synthesis and drug discovery. Their utility is largely dictated by the interplay of their electronic and steric properties. While the parent compound offers a unique combination of a bulky benzyloxy group and an electron-withdrawing trifluoromethyl group, its analogs provide a spectrum of reactivities and physicochemical properties. This guide has presented a comparative overview of their acidity, lipophilicity, performance in Suzuki-Miyaura coupling, and antimicrobial activity. The provided experimental protocols and mechanistic diagrams offer a practical framework for researchers to effectively utilize these reagents in their synthetic endeavors. Further direct comparative studies under standardized conditions will be invaluable in elucidating the subtle differences in their performance and expanding their application in the development of novel molecules.
References
A Comparative Guide to the X-ray Crystallographic Analysis of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design. This guide offers a comparative analysis of the crystallographic features of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, a compound of interest in medicinal chemistry, by examining structurally related phenylboronic acid derivatives. While a specific crystal structure for the title compound is not publicly available, this guide provides a framework for its analysis by presenting data from analogous compounds and a detailed experimental protocol.
Comparison of Crystallographic Data for Substituted Phenylboronic Acids
The following table summarizes key crystallographic parameters for a selection of substituted phenylboronic acids. This data serves as a reference for predicting the potential crystal structure of this compound. The chosen analogs feature substituents with varying electronic and steric properties, providing a basis for understanding the influence of the benzyloxy and trifluoromethyl groups.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| Phenylboronic Acid | C₆H₇BO₂ | Orthorhombic | Iba2 | 17.9049 | 15.3264 | 9.8113 | 90 | 2690.5 | [1] |
| 4-(Methoxycarbonyl)phenylboronic Acid | C₈H₉BO₄ | Monoclinic | P2₁/c | 10.334 | 7.641 | 11.231 | 108.32 | 841.9 | [2] |
| ortho-(Trifluoromethoxy)phenylboronic Acid | C₇H₆BF₃O₃ | Monoclinic | P2₁/n | 7.5516 | 8.0163 | 14.3941 | 92.296 | 870.29 | [3][4] |
| para-(Trifluoromethoxy)phenylboronic Acid | C₇H₆BF₃O₃ | Monoclinic | P2₁/c | 13.9116 | 7.5574 | 15.6568 | 100.864 | 1616.1 | [3][4] |
| 4-Amino-3-fluorophenylboronic Acid | C₆H₇BFNO₂ | Monoclinic | P2₁/c | 11.051 | 6.643 | 9.387 | 99.47 | 680.1 | [5] |
| 1,4-Phenylenediboronic Acid | C₆H₈B₂O₄ | Triclinic | P-1 | 6.571 | 7.025 | 7.915 | 101.44 | 344.2 | [6] |
This table presents a selection of data from the cited sources. For complete crystallographic information, please refer to the original publications.
Based on the comparative data, it is anticipated that this compound will crystallize in a common space group for organic molecules, such as P2₁/c or Pbca. The presence of the bulky benzyloxy and trifluoromethyl groups will likely influence the crystal packing, potentially leading to a larger unit cell volume compared to simpler derivatives. A key feature of boronic acid crystal structures is the formation of hydrogen-bonded dimers through the boronic acid hydroxyl groups.[2][3][6] This motif is expected to be present in the crystal structure of the title compound.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Phenylboronic Acid Derivative
The following is a generalized protocol for the determination of the crystal structure of a novel phenylboronic acid derivative, such as this compound.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvents for crystallization of boronic acids include water, ethanol, methanol, or mixtures thereof.
-
The process is usually carried out at room temperature in a dust-free environment.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.[7]
-
Data collection is performed using a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[7]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.[7]
-
Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used.[7]
-
A series of diffraction images are collected as the crystal is rotated.
3. Data Processing:
-
The collected diffraction images are integrated to determine the intensities of the Bragg reflections.
-
The data is corrected for various factors, including Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the diffraction data.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The initial structural model is refined using full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically.
-
Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.[7][8]
-
The final refinement statistics (e.g., R1, wR2, and goodness-of-fit) are used to assess the quality of the structural model.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages in determining the crystal structure of a small molecule like this compound via X-ray crystallography.
Caption: Workflow for single-crystal X-ray crystallographic analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sites.pitt.edu [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mkuniversity.ac.in [mkuniversity.ac.in]
A Comparative Guide to the Mass Spectrometry Analysis of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric analysis of reaction products derived from (4-(benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid and its alternatives. The focus is on the ubiquitous Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and advanced materials.[1][2][3] This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and utilizes visualizations to clarify complex workflows and relationships.
Introduction to this compound in Synthesis
This compound is a valuable building block in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions stems from the boronic acid functional group, which efficiently couples with aryl halides or other electrophiles. The benzyloxy and trifluoromethyl substituents offer avenues for modifying the steric and electronic properties of the resulting biaryl products, enhancing their stability and potential biological activity.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is an indispensable tool for monitoring the progress of Suzuki-Miyaura reactions and characterizing the final products. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and identification of reactants, intermediates, and products in a complex reaction mixture. However, the analysis of boronic acids can be challenging due to their propensity to form cyclic trimers (boroxines) through dehydration, which can complicate spectral interpretation.
Comparison with Alternative Boronic Acids
To provide a comprehensive performance comparison, this guide considers three alternative boronic acids that are structurally or functionally related to this compound:
-
4-(Trifluoromethyl)phenylboronic acid: This alternative lacks the benzyloxy group, allowing for an assessment of the impact of this moiety on reactivity and mass spectrometric behavior.
-
(4-Methoxyphenyl)boronic acid: This compound replaces the benzyloxy and trifluoromethyl groups with a methoxy group, offering a comparison with a different electron-donating group.
-
(4-(Methylsulfonyl)phenyl)boronic acid: Featuring an electron-withdrawing sulfonyl group, this alternative provides a contrast to the electron-donating nature of the benzyloxy and methoxy groups.
Data Presentation: A Comparative Analysis
The following table summarizes the key properties and expected mass spectrometric behavior of the target boronic acid and its alternatives.
| Feature | This compound | 4-(Trifluoromethyl)phenylboronic acid | (4-Methoxyphenyl)boronic acid | (4-(Methylsulfonyl)phenyl)boronic acid |
| Molecular Weight | 296.05 g/mol [1] | 189.93 g/mol [4] | 151.96 g/mol [5][6] | 200.02 g/mol [7] |
| Primary Application | Suzuki-Miyaura cross-coupling reactions[1] | Suzuki-Miyaura cross-coupling reactions | Suzuki-Miyaura cross-coupling reactions[6][8] | Suzuki-Miyaura cross-coupling reactions[7] |
| Expected Ionization (ESI) | [M-H]⁻, [M+H]⁺, potential adducts | [M-H]⁻, [M+H]⁺ | [M-H]⁻, [M+H]⁺ | [M-H]⁻, [M+H]⁺ |
| Potential MS Challenges | Formation of boroxines, in-source fragmentation | Formation of boroxines | Formation of boroxines | Formation of boroxines, potential for sulfonyl group fragmentation |
| Expected Key Fragments | Loss of benzyl group, loss of trifluoromethyl group | Loss of trifluoromethyl group | Loss of methyl group, loss of methoxy group | Loss of methylsulfonyl group |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound or alternative boronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the boronic acid (1.2 equivalents), aryl halide (1.0 equivalent), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add the degassed solvent mixture to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for LC-MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
MS Conditions:
-
Ionization Mode: ESI positive and negative modes
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan mode for qualitative analysis and product ion scan (tandem MS) for structural elucidation.
Visualizations
Caption: Experimental workflow from reaction to analysis.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Concluding Remarks
The selection of a boronic acid for a Suzuki-Miyaura cross-coupling reaction is a critical step in the synthesis of novel compounds. This compound offers unique structural features that can be advantageous in drug discovery and materials science. A thorough understanding of its mass spectrometric behavior, in comparison to other commercially available alternatives, is essential for efficient reaction monitoring, impurity profiling, and the unambiguous characterization of the final biaryl products. The protocols and comparative data presented in this guide serve as a valuable resource for researchers employing these powerful synthetic and analytical techniques.
References
- 1. This compound [myskinrecipes.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-三氟甲基苯基硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-甲氧基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHOXYPHENYL BORONIC ACID [orgspectroscopyint.blogspot.com]
Purity Assessment of Synthesized (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and development, directly impacting reaction efficiency, reproducibility, and the integrity of final products. This is especially critical in drug discovery, where impurities can lead to unforeseen biological activities or toxicities.[1] (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid is a key building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds in complex molecules and potential pharmaceutical agents.[2][3]
This guide provides a comprehensive comparison of purity assessment methodologies for laboratory-synthesized this compound against commercially available alternatives. It includes detailed experimental protocols and data presented for objective evaluation.
Quantitative Purity and Impurity Profile Comparison
The purity of boronic acids can be compromised by starting materials, byproducts, solvents, and the formation of cyclic anhydrides known as boroxines.[4][5] A thorough assessment using multiple analytical techniques is crucial for quality control. The following tables present a comparative summary of a typical synthesized batch versus standard commercial grades.
Table 1: Purity Comparison
| Analyte | Synthesized Batch | Commercial Grade A | Commercial Grade B (High Purity) |
| Purity by HPLC (%) | 97.5 | ≥97.0 | ≥99.0 |
| Purity by ¹H NMR (qNMR, %) | 97.2 | Not Specified | ≥98.5 |
| Boroxine Content (%) | ~5-10 (Variable) | Not Specified | < 2 |
| Residual Solvent (Toluene, ppm) | < 500 | Not Specified | < 100 |
| Water Content (Karl Fischer, %) | 0.8 | < 1.0 | < 0.5 |
Table 2: Elemental Analysis Data
| Element | Theoretical % | Synthesized Batch % | Commercial Grade B % |
| Carbon | 56.80 | 56.65 | 56.75 |
| Hydrogen | 4.09 | 4.15 | 4.11 |
Core Analytical Methodologies
A multi-pronged approach is necessary for the robust characterization of boronic acids. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer structural confirmation and impurity identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of boronic acids due to its high resolution and sensitivity.[4] Reversed-Phase HPLC (RP-HPLC) is the most common method used. However, boronic acids can be challenging to analyze due to their polarity and their tendency to dehydrate and form boroxines.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an essential tool for structural confirmation and purity evaluation.
-
¹H NMR: Provides detailed information about the organic structure and can identify proton-containing impurities. The formation of boroxines can sometimes lead to complex or broadened spectra.[4]
-
¹⁹F NMR: Crucial for this specific molecule due to the trifluoromethyl (-CF₃) group, offering a clear signal for identification and quantification against a fluorine-containing internal standard.
-
¹¹B NMR: A valuable technique for directly observing the boron atom, helping to distinguish between the boronic acid (sp² hybridized) and any boronate complexes (sp³ hybridized) that may form.[6][7]
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the target compound and identify impurities. The analysis of boronic acids can be complicated by their propensity for dehydration.[8] Techniques like Electrospray Ionization (ESI-MS) are often used, which may show the deprotonated molecule [M-H]⁻ or adducts with solvents.[8]
-
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. It serves as a fundamental check of purity against the theoretical composition.[9]
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
In Vitro Assay Validation for Compounds Derived from (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro validation of compounds derived from (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid. Given the structural motifs—a boronic acid moiety known for enzyme inhibition and substituted phenyl rings suggesting potential for targeted bioactivity—this document outlines key assays to assess their efficacy and safety profiles. The guide includes detailed experimental protocols, comparative data from structurally related compounds, and visual workflows to aid in experimental design and data interpretation.
Rationale for Assay Selection
Compounds incorporating a phenylboronic acid scaffold are recognized for their potential as inhibitors of various enzymes, particularly serine proteases. The trifluoromethyl and benzyloxy substitutions on the phenyl ring can influence potency, selectivity, and pharmacokinetic properties. Therefore, a primary validation approach should focus on enzyme inhibition, cytotoxicity, and antimicrobial activity. This guide details three fundamental in vitro assays:
-
Serine Protease Inhibition Assay: To determine the inhibitory potential of the compounds against a key class of enzymes.
-
Cytotoxicity Assays (MTT and Crystal Violet): To assess the effect of the compounds on the viability and proliferation of mammalian cells, providing an early indication of potential toxicity.
-
Minimum Inhibitory Concentration (MIC) Assay: To evaluate the antibacterial activity of the compounds.
Comparative Performance Data
The following tables summarize quantitative data from published studies on compounds structurally related to this compound. This data serves as a benchmark for evaluating novel derivatives.
Table 1: In Vitro Cytotoxicity of Phenylboronic Acid Derivatives against Various Cell Lines
| Compound/Derivative | Cell Line | Assay Type | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |
| Phenylboronic acid | 4T1 (mouse mammary adenocarcinoma) | Crystal Violet | 7.5 | - | - |
| Phenylboronic acid | SCCVII (mouse squamous cell carcinoma) | Crystal Violet | 4.5 | - | - |
| Phenylboronic acid | L929 (mouse dermal fibroblasts) | Crystal Violet | 6.0 | - | - |
| 2-formyl phenyl boronic acid | L929 (fibroblast) | WST-8 | >31.25 (viability >84%) | - | - |
| 3-chloro phenyl boronic acid | L929 (fibroblast) | WST-8 | >250 (viability >64%) | - | - |
Note: Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence IC50 values.
Table 2: In Vitro Antibacterial Activity of Halogenated Phenylboronic Acids
| Compound/Derivative | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | Broth Dilution | 100 | - | - |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | Broth Dilution | 100 | - | - |
| 4-iodophenylboronic acid | Vibrio harveyi | Broth Dilution | 200 | - | - |
| meta-(trifluoromethoxy)phenylboronic acid | Bacillus cereus | Not Specified | 125 | - | - |
| para-(trifluoromethoxy)phenylboronic acid | Bacillus cereus | Not Specified | 250 | - | - |
Note: The antibacterial activity of boronic acid derivatives can be species-specific. Broader screening against a panel of pathogenic bacteria is recommended.
Detailed Experimental Protocols
Serine Protease (Trypsin) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against the serine protease, trypsin.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve trypsin in Tris-HCl buffer to a final concentration of 0.1 mg/mL.
-
Dissolve BAPNA in DMSO to a final concentration of 10 mM.
-
Dissolve test compounds in DMSO to prepare a stock solution (e.g., 10 mM), then prepare serial dilutions in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each test compound dilution.
-
For the positive control, add 20 µL of a known trypsin inhibitor (e.g., aprotinin).
-
For the negative control (no inhibition), add 20 µL of Tris-HCl buffer containing the same percentage of DMSO as the test compound wells.
-
Add 160 µL of the trypsin solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the BAPNA solution to all wells.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to measure the absorbance every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
MTT Cytotoxicity Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1]
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Incubation and Solubilization:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Crystal Violet Cytotoxicity Assay
This assay quantifies cell viability by staining the adherent cells with crystal violet dye.[2][3]
Materials:
-
Adherent mammalian cell line
-
Complete cell culture medium
-
PBS
-
Crystal violet solution (0.5% in 25% methanol)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Test compounds
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
-
Cell Fixation and Staining:
-
After the treatment period, carefully remove the medium.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of fixing solution to each well and incubating for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry.
-
Add 100 µL of crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Carefully wash the plates with water to remove excess stain.
-
Allow the plates to air dry completely.
-
Add 100 µL of solubilization solution to each well to dissolve the stain.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 590 nm.
-
Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compounds
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Prepare Compound Dilutions:
-
Prepare a 2-fold serial dilution of the test compounds in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microplate, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL in a total volume of 100 µL.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
-
Incubation and MIC Determination:
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, the optical density at 600 nm (OD600) can be measured to quantify bacterial growth.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for In Vitro Cytotoxicity Assays (MTT & Crystal Violet).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: Mechanism of Serine Protease Inhibition by a Boronic Acid Derivative.
References
A Head-to-Head Comparison of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid and its Analogs in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Boronic Acid for Biaryl Synthesis
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an objective, data-driven comparison of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid with other structurally related phenylboronic acids to aid researchers in making informed decisions for their synthetic endeavors.
This compound is a valuable building block, incorporating a trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The benzyloxy group offers a handle for further functionalization or can mimic a hydroxyl group in a protected form. Understanding its performance relative to other commercially available boronic acids is key to optimizing synthetic routes.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the trifluoromethyl group, can impact the transmetalation step of the catalytic cycle. To provide a comparative perspective, the following tables summarize reported yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with different aryl halides.
It is crucial to note that the data presented below is compiled from various literature sources where reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and specific aryl halide) may differ. Therefore, this information should be used as a qualitative guide to relative reactivity rather than for direct quantitative comparison.
Table 1: Suzuki Coupling Yields with Aryl Bromides
| Boronic Acid | Coupling Partner (Aryl Bromide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid | 4-Bromoanisole | Data not available in a directly comparable format | - | - | - | - | - |
| 4-Methoxyphenylboronic acid | 4-Chloroacetophenone | [Cu(L)2] | K3PO4·3H2O | DMF | 100 | 15 | 96 |
| 3-(Trifluoromethyl)phenylboronic acid | 4-Chloroanisole | Pd(OAc)2 / P(t-Bu)3 | K3PO4 | Toluene | 100 | 15 | 98 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromotoluene | Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | 80 | 24 | High |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na2CO3 | H2O/EtOH | 110 | 24 | ~100[1] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(II)-[N,O] Ligand | K2CO3 | H2O/iPrOH | RT | 2 | 90[2] |
Table 2: Suzuki Coupling Yields with Aryl Chlorides
| Boronic Acid | Coupling Partner (Aryl Chloride) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (4-Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid | 4-Chloroanisole | Data not available in a directly comparable format | - | - | - | - | - |
| 4-Methoxyphenylboronic acid | 4-Chloroacetophenone | [Cu(L)2] | K3PO4·3H2O | DMF | 100 | 15 | 96 |
| 3-(Trifluoromethyl)phenylboronic acid | 4-Chloroanisole | Pd(OAc)2 / P(t-Bu)3 | K3PO4 | Toluene | 100 | 15 | 98 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | 80 | 24 | High |
| 4-Fluorophenylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)2 / RuPhos | K2CO3 | Toluene/H2O | 80 | 24 | High |
| Phenylboronic acid | Chlorobenzene | Pd-NHC-MIL-101(Cr) | K2CO3 | H2O | 85 | - | High |
Alternatives to Substituted Phenylboronic Acids
For challenging coupling reactions or when enhanced stability is required, several alternatives to traditional boronic acids have been developed.
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[3] This contrasts with boronic acids, which can be prone to decomposition and are often challenging to purify. Their enhanced stability simplifies storage and handling and can lead to more reproducible results.
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boron reagents. The tetracoordinate boron center in MIDA boronates renders them less susceptible to protodeboronation compared to their boronic acid counterparts. This stability allows for their use in multi-step, one-pot synthetic sequences where the boronic acid functionality needs to be protected during other chemical transformations.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL) to the flask via syringe. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 0.01-0.05 mmol) and, if required, the ligand (e.g., SPhos, XPhos, P(t-Bu)₃).
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualization of Key Processes
To better understand the reaction mechanism and the experimental workflow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.
This compound, like other boronic acid derivatives and trifluoromethyl compounds, must be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][3]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial. The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Consider double gloving.[2][3] | Prevents skin contact with the chemical. |
| Body Protection | A fully fastened lab coat that covers the arms.[2] | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes.[2] | Prevents injuries from spills or dropped items. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder or if there is a risk of aerosolization.[3] | Prevents inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2] The label should also indicate that it is a boronic acid derivative.[2]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, pipette tips, and weighing papers should be collected in a designated, lined container for solid hazardous waste.[2]
-
Seal the container when not in use and when it is ready for pickup.
3. Liquid Waste Disposal:
-
Collect all liquid waste, including reaction mixtures and solvent rinses containing the compound, in a compatible, sealed container labeled for liquid hazardous waste.
-
Do not mix incompatible waste streams.[1]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[2] This can be followed by a water rinse. All rinsates from this decontamination process must also be collected as liquid hazardous waste.[2]
-
Final Rinse: A final rinse with water should be performed, and this rinse water should also be collected as hazardous waste.[2]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Spill Management:
-
Small Spills: In a fume hood, absorb the spill with an inert material like vermiculite, sand, or earth.[1] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's emergency response team.[1]
6. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[3]
-
Follow your institution's specific procedures for arranging hazardous waste pickup by a certified waste management company.[1][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
Essential Safety and Handling Guide for (4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. While specific toxicity data for this compound is limited, it should be handled with care, assuming it may cause skin, eye, and respiratory irritation based on data from similar boronic acid compounds.[1][2][3][4]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[5]
-
Wash hands thoroughly with soap and water after handling and before breaks.[5][7][8]
-
Remove any contaminated clothing immediately and wash it before reuse.[5][9]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][5][6][8] | Protects eyes from dust particles and potential splashes.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5][6][8] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[8] |
| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[1][5][8] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron is recommended.[5] | Protects skin from accidental spills and contact.[8] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if dust or aerosols are generated.[1][5][6][8] | Minimizes the risk of respiratory tract irritation.[8] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[5]
Waste Collection:
-
Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5][10]
-
Do not pour waste down the drain unless explicitly permitted by your institution and local regulations for neutralized, small quantities of similar, less complex boronic acids.[5][10] Given the complex structure of this compound, this is not recommended.
Spill Response: In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5]
-
Collect: Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[6] Avoid generating dust.[6]
-
Clean: Clean the spill area thoroughly.
-
Dispose: Dispose of the contained waste and any contaminated cleaning materials as hazardous waste.
Caption: Decision-making process for the disposal of this compound waste.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7][9][11] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[11][12] Seek immediate medical attention. |
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. laballey.com [laballey.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
